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molecular formula C11H12O5 B8322413 Ethyl [(phenoxycarbonyl)oxy]acetate

Ethyl [(phenoxycarbonyl)oxy]acetate

Cat. No. B8322413
M. Wt: 224.21 g/mol
InChI Key: ZTNMOJVVHPIMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08114866B2

Procedure details

32 ml (256 mmol) of phenyl chloroformate are added slowly at room temperature to a solution of 25 g (240 mmol) of ethyl glycolate and 55 ml (315 mmol) of diisopropylethylamine in 500 ml of toluene. Stirring is continued at room temperature for 2 hours. The salt formed is separated out and the filtrate is concentrated under reduced pressure. 53.7 g of oily product are obtained, and are used without further purification in the following step.
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:3].[C:11]([O:15][CH2:16][CH3:17])(=[O:14])[CH2:12][OH:13].C(N(C(C)C)CC)(C)C>C1(C)C=CC=CC=1>[C:5]1([O:4][C:2]([O:13][CH2:12][C:11]([O:15][CH2:16][CH3:17])=[O:14])=[O:3])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
32 mL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Name
Quantity
25 g
Type
reactant
Smiles
C(CO)(=O)OCC
Name
Quantity
55 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The salt formed
CUSTOM
Type
CUSTOM
Details
is separated out
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(=O)OCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 53.7 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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